3-[(3,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole
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Overview
Description
3-[(3,4-dichlorobenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole is a heterocyclic compound that combines the structural features of triazole and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dichlorobenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves the nucleophilic substitution reaction of 3,4-dichlorobenzyl chloride with 1,2,4-triazolo[3,4-b][1,3]benzothiazole-3-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-dichlorobenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the triazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole derivatives
Substitution: Substituted triazolo[3,4-b][1,3]benzothiazole derivatives
Scientific Research Applications
3-[(3,4-dichlorobenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(3,4-dichlorobenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, leading to changes in cell signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-dichlorophenoxy)ethyl]thio[1,2,4]triazolo[3,4-b][1,3]benzothiazole
- 3-[(4-tert-butylbenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole
- 3-[(2-nitrobenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole
Uniqueness
3-[(3,4-dichlorobenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole is unique due to the presence of the 3,4-dichlorobenzyl group, which imparts distinct electronic and steric properties. This makes the compound more effective in certain biological applications compared to its analogs .
Properties
Molecular Formula |
C15H9Cl2N3S2 |
---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
InChI |
InChI=1S/C15H9Cl2N3S2/c16-10-6-5-9(7-11(10)17)8-21-14-18-19-15-20(14)12-3-1-2-4-13(12)22-15/h1-7H,8H2 |
InChI Key |
JYMMNSSBNKLXEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3SCC4=CC(=C(C=C4)Cl)Cl)S2 |
Origin of Product |
United States |
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